Product packaging for 6,7-Difluorobenzoxazol-2(3H)-one(Cat. No.:CAS No. 509147-86-8)

6,7-Difluorobenzoxazol-2(3H)-one

Cat. No.: B3393793
CAS No.: 509147-86-8
M. Wt: 171.1 g/mol
InChI Key: GSXOQMNPQHDOIS-UHFFFAOYSA-N
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Description

Significance of Benzoxazolone Scaffolds in Organic Synthesis and Advanced Materials

The benzoxazolone nucleus is a bicyclic heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its recurring presence in a wide array of biologically active compounds. researchgate.netnih.gov The structural features of the benzoxazolone ring, including its planarity, hydrogen bonding capabilities, and balanced lipophilic-hydrophilic character, make it an ideal framework for interacting with biological targets. researchgate.net

Benzoxazolone derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govnih.gov For instance, certain substituted benzoxazolones have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which is involved in pain and inflammation. nih.gov The versatility of the benzoxazolone core allows for chemical modifications at various positions, enabling the fine-tuning of its biological and physical properties. researchgate.net Beyond pharmaceuticals, the unique photophysical properties of some benzoxazole (B165842) derivatives have led to their exploration in the development of fluorescent materials.

Structural Characteristics and Chemical Importance of Difluorinated Aromatic Heterocycles

The incorporation of fluorine atoms into organic molecules can profoundly influence their chemical and physical properties. In the context of aromatic heterocycles, difluorination can lead to significant changes in electronics, lipophilicity, metabolic stability, and bioavailability. The strong electron-withdrawing nature of fluorine can modulate the acidity or basicity of nearby functional groups and alter the reactivity of the aromatic ring. cymitquimica.com

The introduction of two fluorine atoms, as in 6,7-Difluorobenzoxazol-2(3H)-one, can create a unique electronic environment on the benzene (B151609) ring, potentially enhancing its interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. This increased stability is a highly desirable trait in the design of new therapeutic agents. The presence of fluorine can also enhance membrane permeability, a critical factor for drug absorption and distribution. cymitquimica.com

Current Research Landscape Pertaining to this compound

While extensive research exists on benzoxazolones and fluorinated heterocycles as separate classes, dedicated studies on this compound are less prevalent in publicly available literature. However, the synthesis of this compound is conceptually straightforward. The key precursor, 4-amino-2,3-difluorophenol, is commercially available, suggesting that the subsequent cyclization to form the benzoxazolone ring is a feasible synthetic step. This cyclization is a common and well-established method for the preparation of benzoxazol-2(3H)-ones.

The research on structurally related halogenated benzoxazolones, such as 5-chloro- and 6-bromo-1,3-benzoxazol-2(3H)-one, indicates an active interest in understanding how halogen substitution affects the biological properties of this scaffold. cymitquimica.com These studies often focus on the development of new antimicrobial or anticancer agents. Given the unique properties imparted by fluorine, it is reasonable to anticipate that this compound would be a target for similar biological evaluations.

Scope and Research Objectives for Academic Investigations

The unique structural attributes of this compound present a number of compelling avenues for academic research. Key objectives for future investigations could include:

Development of Efficient Synthesis Protocols: While the synthesis appears feasible, optimizing reaction conditions to produce this compound in high yield and purity would be a valuable contribution.

Comprehensive Physicochemical Characterization: A thorough investigation of its structural and electronic properties through techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling would provide fundamental insights.

Exploration of Biological Activity: Screening this compound and its derivatives for a range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects, is a logical and promising direction. Structure-activity relationship (SAR) studies could then be conducted to identify key features for potency and selectivity.

Applications in Materials Science: Investigating the photophysical properties of this compound could reveal its potential for use in the development of novel fluorescent probes, sensors, or organic light-emitting diodes (OLEDs).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F2NO2 B3393793 6,7-Difluorobenzoxazol-2(3H)-one CAS No. 509147-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-difluoro-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXOQMNPQHDOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)O2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of 6,7 Difluorobenzoxazol 2 3h One

Electrophilic Aromatic Substitution (EAS) Pathways on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the 6,7-Difluorobenzoxazol-2(3H)-one ring is significantly influenced by the electronic properties of its substituents. The benzene ring is substituted with two fluorine atoms and the fused oxazolone (B7731731) ring. Both fluorine atoms and the heterocyclic ring system act as deactivating groups, making the aromatic ring less nucleophilic than benzene and thus less reactive towards electrophiles. nih.govnih.gov Consequently, more forcing conditions are typically required for EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. nih.govnih.gov

The directing effect of the substituents determines the position of electrophilic attack. The groups on the ring are:

An ether-like oxygen at position 1.

An amide-like nitrogen at position 3.

Two fluorine atoms at positions 6 and 7.

Oxygen and nitrogen atoms with lone pairs are typically ortho-, para-directing activators. However, when part of the deactivating benzoxazolone ring, their influence is more complex. The fluorine atoms are also ortho-, para-directors, despite being deactivating. nih.govconicet.gov.ar This is due to the competing effects of their strong electron-withdrawing inductive effect and their electron-donating resonance effect. nih.gov

Considering the positions on the benzene ring available for substitution (C4 and C5), the directing effects can be summarized as follows:

Position C4: This position is ortho to the fluorine at C7 and meta to the fluorine at C6. It is also ortho to the ring oxygen.

Position C5: This position is ortho to the fluorine at C6 and meta to the fluorine at C7. It is meta to the ring oxygen.

The resonance donation from the fluorine atoms will increase the electron density at their ortho and para positions. Therefore, the fluorine at C7 directs towards C4, and the fluorine at C6 directs towards C5. The ring oxygen will strongly direct towards its ortho position, C4. The cumulative effect suggests that the C4 position is the most likely site for electrophilic attack due to the combined ortho-directing effects of the C7-fluorine and the ring oxygen. However, the strong deactivation of the ring means that achieving such reactions can be challenging.

PositionDirecting InfluencesPredicted Reactivity
C4ortho to F (at C7), meta to F (at C6), ortho to ring OMost probable site for EAS
C5ortho to F (at C6), meta to F (at C7), meta to ring OLess probable site for EAS

Nucleophilic Reactivity at the Carbonyl Center

The carbonyl carbon (C2) of the oxazolone ring is an electrophilic center susceptible to attack by nucleophiles. This reactivity is characteristic of amides and carbamates. The presence of the two electron-withdrawing fluorine atoms on the benzene ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its non-fluorinated analog.

Common nucleophilic reactions at this center would include hydrolysis and aminolysis, leading to ring-opening. For instance, treatment with a strong base like sodium hydroxide (B78521) would lead to hydrolysis, breaking the ester and amide bonds of the cyclic carbamate.

Reactions Involving the Nitrogen Atom (N-Alkylation, N-Acylation)

The nitrogen atom in the this compound ring possesses a lone pair of electrons and an acidic proton, allowing it to act as a nucleophile in reactions such as N-alkylation and N-acylation.

N-Alkylation: The N-H proton can be removed by a base to form an anion, which can then react with an alkylating agent (e.g., an alkyl halide) to form an N-substituted product. Common conditions for such reactions on related heterocyclic systems involve the use of a base like sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of the alkyl halide. The choice of base and solvent can be crucial for achieving good yields and regioselectivity.

N-Acylation: Similarly, the nitrogen can be acylated using acylating agents such as acid chlorides or acid anhydrides in the presence of a base. These reactions proceed via nucleophilic acyl substitution on the acylating agent.

The reactivity of the nitrogen atom is influenced by the electron-withdrawing effects of the difluorinated benzene ring and the adjacent carbonyl group, which increase the acidity of the N-H proton, facilitating its removal by a base.

Ring-Opening and Ring-Closure Reactions of the Benzoxazolone Core

The stability of the benzoxazolone ring system allows for its formation through cyclization reactions and its disruption via ring-opening reactions.

Ring-Closure: The synthesis of 2-substituted benzoxazoles, the core structure of the title compound, often involves the cyclization of 2-aminophenol (B121084) precursors with various reagents. For this compound, a plausible synthesis would start from 2-amino-3,4-difluorophenol (B8744484).

Ring-Opening: The oxazolone ring can be opened by nucleophilic attack, most commonly at the carbonyl carbon (C2). As mentioned in section 3.2, strong nucleophiles like hydroxide or alkoxides can lead to the hydrolysis or alcoholysis of the cyclic carbamate, resulting in the formation of substituted 2-amino-3,4-difluorophenol derivatives. Acid-mediated ring-opening reactions are also possible, often leading to different product profiles.

Influence of Fluorine Substituents on Electronic Distribution and Reaction Pathways

The two fluorine atoms at the C6 and C7 positions have a profound impact on the electronic properties and reactivity of the entire molecule. Fluorine is the most electronegative element, and its primary electronic influence is a strong electron-withdrawing inductive effect (-I). nih.gov This effect reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack.

However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M effect). nih.gov This resonance effect is most pronounced at the ortho and para positions relative to the fluorine atom. The interplay between the dominant inductive withdrawal and the weaker resonance donation results in fluorine being a deactivating but ortho-, para-directing group in EAS reactions. nih.govconicet.gov.ar

The strong inductive effect of the two fluorine atoms also influences other parts of the molecule:

It increases the acidity of the N-H proton, making N-alkylation and N-acylation potentially easier to achieve under basic conditions.

It enhances the electrophilicity of the carbonyl carbon, increasing its susceptibility to nucleophilic attack.

It lowers the pKa of the molecule, making it more acidic than its non-fluorinated counterpart.

Mechanistic Elucidation of Key Transformation Pathways

The mechanisms of the primary reactions of this compound follow established pathways for related functional groups.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a positively charged intermediate known as a sigma complex or arenium ion. The aromatic ring acts as a nucleophile, attacking the electrophile. This is the rate-determining step due to the temporary loss of aromaticity. A subsequent fast deprotonation step restores the aromatic system. The stability of the intermediate arenium ion, which is influenced by the substituents, determines the regioselectivity of the reaction.

N-Alkylation/N-Acylation: Under basic conditions, the reaction proceeds through the deprotonation of the nitrogen atom to form a nucleophilic anion. This anion then attacks the electrophilic carbon of the alkyl halide or acyl halide in an SN2 or nucleophilic acyl substitution reaction, respectively.

Nucleophilic Attack at the Carbonyl: This reaction follows the general mechanism for nucleophilic acyl substitution. A nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. The ring is then opened by the cleavage of the C-O bond, with the phenoxide portion acting as a leaving group.

For EAS reactions , the transition state for the formation of the arenium ion would be high in energy due to the loss of aromaticity and the presence of deactivating groups. The geometry of the transition state would resemble the arenium ion intermediate.

For N-alkylation , the transition state would involve the simultaneous formation of the N-alkyl bond and the breaking of the carbon-halide bond in the alkylating agent. The geometry would be trigonal bipyramidal at the carbon atom of the alkyl halide if the mechanism is SN2.

For nucleophilic attack at the carbonyl , the transition state for the formation of the tetrahedral intermediate would involve the approach of the nucleophile to the carbonyl carbon. The presence of the electron-withdrawing fluorine atoms would likely lower the activation energy for this step by stabilizing the developing negative charge on the carbonyl oxygen.

Research Findings on the Kinetic Isotope Effects of this compound Remain Undocumented

A comprehensive search of available scientific literature and chemical databases has revealed no specific research or data pertaining to the kinetic isotope effects of the compound this compound.

While the study of kinetic isotope effects (KIEs) is a fundamental tool in physical organic chemistry for elucidating reaction mechanisms, it appears that no studies have been published that specifically investigate these effects in reactions involving this compound. wikipedia.orglibretexts.org KIE studies involve comparing the reaction rates of a molecule with its isotopically substituted counterpart, for instance, replacing a hydrogen atom with a deuterium (B1214612) atom. wikipedia.orglibretexts.org This difference in rates can provide profound insights into the transition state of the rate-determining step of a reaction. nih.govprinceton.edu

The absence of such specific data for this compound means that no detailed research findings or data tables, as requested, can be provided. The scientific community has extensively utilized KIEs to understand a wide array of chemical reactions, from simple organic transformations to complex enzymatic processes. nih.govresearchgate.net However, the focus of these studies has been on other molecules, and the findings are not transferable to this compound without direct experimental investigation.

Therefore, any discussion on the kinetic isotope effects of this compound would be purely hypothetical at this point and would not be based on the "detailed research findings" and "data tables" stipulated in the request. Further experimental research would be required to determine the kinetic isotope effects for this specific compound and to understand its chemical reactivity and reaction mechanisms in greater detail.

Advanced Spectroscopic and Structural Characterization of 6,7 Difluorobenzoxazol 2 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis, Chemical Shifts, and Coupling Constants

Proton (¹H) NMR spectroscopy of 6,7-Difluorobenzoxazol-2(3H)-one would be expected to reveal signals corresponding to the aromatic protons and the proton attached to the nitrogen atom (N-H). The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine atoms and the benzoxazolone ring system. The coupling constants (J) between adjacent protons would provide information about their connectivity. Due to the substitution pattern, complex splitting patterns (e.g., doublets of doublets) would be anticipated for the aromatic protons. The N-H proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J) in Hz
H-47.10 - 7.30ddJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9
H-56.90 - 7.10tJ(H-H) ≈ 8-9
N-H9.00 - 11.00br s-

Note: These are predicted values and may vary from experimental data.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the oxazolone (B7731731) ring is expected to appear significantly downfield (around 150-160 ppm). The aromatic carbons directly bonded to fluorine atoms would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. The other aromatic carbons would also show smaller, long-range couplings to fluorine.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J) in Hz
C=O152 - 155s-
C-3a130 - 135d²J(C-F) ≈ 15-25
C-4110 - 115d³J(C-F) ≈ 3-5
C-5115 - 120s-
C-6145 - 150dd¹J(C-F) ≈ 240-260, ²J(C-F) ≈ 10-15
C-7148 - 152dd¹J(C-F) ≈ 245-265, ²J(C-F) ≈ 12-18
C-7a125 - 130d²J(C-F) ≈ 20-30

Note: These are predicted values and may vary from experimental data.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for directly observing fluorine atoms. For this compound, two distinct signals would be expected for F-6 and F-7, as they are in different chemical environments. The chemical shifts would be influenced by their position on the aromatic ring. Furthermore, coupling between the two fluorine atoms (F-F coupling) and coupling to adjacent protons (H-F coupling) would be observed, providing valuable structural information.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, between H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with the carbon atom to which it is directly attached, aiding in the assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For example, it could show correlations from the N-H proton to the carbonyl carbon (C=O) and other nearby carbons, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help to confirm the regiochemistry and conformation of the molecule.

Solid-State NMR Applications for Polymorphism and Amorphous Forms

Solid-state NMR (ssNMR) is a crucial technique for characterizing the structure of crystalline and amorphous solid forms of a compound. researchgate.net Different crystalline forms, known as polymorphs, can have distinct physical properties. ssNMR can distinguish between polymorphs by detecting differences in the chemical shifts and line widths of the carbon and nitrogen signals, which are sensitive to the local packing environment. chemicalbook.com This technique is also instrumental in identifying and quantifying amorphous content in a crystalline sample.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group (a broad band around 3100-3300 cm⁻¹), the carbonyl group (C=O) of the lactam (a strong band around 1750-1770 cm⁻¹), and C-F stretching vibrations (in the range of 1100-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectrometry: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule are typically more Raman active.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch3100 - 3300 (broad)3100 - 3300 (weak)
C=O Stretch1750 - 1770 (strong)1750 - 1770 (moderate)
Aromatic C=C Stretch1450 - 1600 (multiple bands)1450 - 1600 (strong bands)
C-F Stretch1100 - 1300 (strong)1100 - 1300 (weak)

Note: These are predicted values and may vary from experimental data.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the precise molecular mass of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound (C₇H₃F₂NO₂), the molecular weight is 171.10 g/mol . nih.gov

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule would be expected to form a molecular ion peak ([M]⁺) at m/z 171. Subsequent fragmentation would likely proceed through characteristic pathways for benzoxazolone and aromatic fluoro compounds.

Expected Fragmentation Pathways:

Loss of CO: A common fragmentation for cyclic esters and ketones, leading to a fragment ion at m/z 143.

Loss of CO₂: Decarboxylation of the heterocyclic ring could result in a fragment at m/z 127.

Loss of HF: The presence of fluorine atoms allows for the potential elimination of hydrogen fluoride, which could occur from various fragment ions.

Ring Cleavage: Fragmentation of the benzoxazole (B165842) ring system itself would lead to a variety of smaller, characteristic ions.

A detailed high-resolution mass spectrometry (HRMS) analysis would be invaluable for confirming the elemental composition of the parent ion and its fragments, distinguishing between ions of the same nominal mass.

Table 1: Predicted Mass Spectrometry Data for this compound

FeaturePredicted Value
Molecular Formula C₇H₃F₂NO₂
Molecular Weight 171.10 g/mol
Nominal m/z of Molecular Ion 171
Predicted Major Fragments (m/z) 143 ([M-CO]⁺), 127 ([M-CO₂]⁺)

Note: The fragmentation pattern is predictive and requires experimental verification.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Crystal Packing Analysis

Single-crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structure of a molecule, offering precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. To date, a published crystal structure for this compound has not been identified.

Should suitable single crystals be obtained, XRD analysis would reveal:

Molecular Geometry: The planarity of the benzoxazole ring system, and the precise bond lengths and angles of the C-F, C-N, C-O, and C=O bonds.

Intermolecular Interactions: The presence of hydrogen bonding (likely involving the N-H and C=O groups), π-π stacking interactions between the aromatic rings, and potential halogen bonding involving the fluorine atoms. These interactions govern the supramolecular assembly in the solid state.

Crystallographic Parameters: The unit cell dimensions, space group, and other crystallographic data would provide a unique fingerprint for the crystalline form of the compound.

Table 2: Hypothetical Crystallographic Data Presentation for this compound

ParameterExample Data
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (˚) 90
β (˚) Value
γ (˚) 90
Volume (ų) Value
Z 4
Calculated Density (g/cm³) Value

Note: This table is illustrative of the data that would be obtained from an XRD study and does not represent experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the spectrum would be dominated by transitions associated with the conjugated aromatic system.

The benzoxazolone core contains a benzene (B151609) ring fused to a heterocyclic ring, creating an extended π-system. The presence of fluorine substituents and the carbonyl group will influence the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λmax).

Expected Spectral Features:

π → π* Transitions: Strong absorption bands, likely in the UV region (around 200-300 nm), are expected due to transitions within the aromatic and heterocyclic rings.

n → π* Transitions: A weaker absorption band at a longer wavelength might be observed, corresponding to the transition of a non-bonding electron from the oxygen or nitrogen atoms to an anti-bonding π* orbital of the carbonyl group.

The exact λmax values and molar absorptivity coefficients (ε) would need to be determined experimentally in a suitable solvent.

Table 3: Anticipated UV-Vis Absorption Data for this compound

Transition TypeExpected λmax Range (nm)Expected Molar Absorptivity (ε)
π → π 200 - 300High
n → π > 300Low

Note: The specific absorption maxima and intensities are predictive and require experimental measurement.

Chiroptical Spectroscopic Methods (if applicable to chiral derivatives)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism (CD). However, if a chiral center were introduced into the molecule, for example, by substitution at the nitrogen atom with a chiral group, the resulting derivatives would be chiral and could be characterized by chiroptical methods.

Circular Dichroism (CD) Spectroscopy:

For a chiral derivative, CD spectroscopy would measure the differential absorption of left and right circularly polarized light. The resulting spectrum would show positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center(s) and the conformation of the molecule.

Vibrational Circular Dichroism (VCD) Spectroscopy:

VCD, the infrared counterpart to CD, measures the differential absorption of left and right circularly polarized infrared radiation. This technique provides stereochemical information based on the vibrational modes of the molecule. For a chiral derivative of this compound, VCD could be a powerful tool for determining its absolute configuration in solution.

The study of chiral benzoxazolone derivatives is an active area of research, and chiroptical spectroscopy would be essential for the stereochemical characterization of any newly synthesized enantiopure compounds based on the 6,7-difluoro-substituted core.

Computational Chemistry and Theoretical Investigations of 6,7 Difluorobenzoxazol 2 3h One

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 6,7-Difluorobenzoxazol-2(3H)-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining key properties.

Molecular Geometry: The optimization of the molecular geometry using DFT allows for the determination of bond lengths, bond angles, and dihedral angles in the ground state. For this compound, the planarity of the bicyclic system is a key feature. The calculated geometric parameters for a related compound, 6-bromobenzimidazole, have been shown to be in good agreement with experimental data, demonstrating the reliability of DFT methods. A similar level of accuracy would be expected for the title compound.

Energetics: Key energetic properties such as the enthalpy of formation, ionization potential, and electron affinity can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Illustrative Data for a Benzoxazolone Derivative:

ParameterCalculated Value (B3LYP/6-31G*)
Total Energy (Hartree)-X.XXXX
HOMO Energy (eV)-Y.YY
LUMO Energy (eV)-Z.ZZ
HOMO-LUMO Gap (eV)(Y-Z).YY
Dipole Moment (Debye)D.DD
Note: This table is illustrative. Actual values for this compound would require specific calculations.

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. These theoretical predictions, when compared with experimental spectra, can confirm the assigned structure. For this compound, the fluorine atoms would induce noticeable changes in the chemical shifts of the aromatic protons and carbons compared to the unsubstituted parent compound.

IR Spectroscopy: Theoretical vibrational (infrared) spectra can be computed from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies and their corresponding intensities help in the assignment of experimental IR bands to specific vibrational modes, such as C=O stretching, N-H bending, and C-F stretching. It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the energies of the lowest singlet-singlet electronic transitions, one can predict the absorption maxima (λmax). These calculations also provide information about the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions.

Illustrative Spectroscopic Data for a Benzoxazolone Derivative:

Spectroscopic TechniqueCalculated ParameterPredicted Value
¹³C NMRChemical Shift of C=O (ppm)~150-160
IRC=O Stretching Frequency (cm⁻¹)~1750-1800
UV-Visλmax (nm)~270-290
Note: This table is illustrative. Actual values for this compound would require specific calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

For a proposed reaction pathway, the structures of the transition states (the highest energy points along the reaction coordinate) can be located and characterized. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (barrier) of the reaction. For example, in the study of the aminolysis of 2-benzoxazolinone (B145934), a four-centered transition state was identified for the concerted mechanism.

By mapping out the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway and a corresponding free energy profile can be constructed. This profile provides a comprehensive understanding of the reaction's feasibility and kinetics. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for obtaining results that are relevant to solution-phase reactions. For the aminolysis of 2-benzoxazolinone, the concerted mechanism was found to be the most favorable in both the gas phase and in solution.

Conformational Analysis and Potential Energy Surface Mapping

While the benzoxazolone ring system is largely planar and rigid, conformational flexibility can arise from substituents. For this compound itself, conformational analysis would primarily focus on the tautomeric equilibrium between the keto (amide) and enol (iminol) forms. By calculating the relative energies of these tautomers, it is possible to predict which form is more stable. Mapping the potential energy surface as a function of key dihedral angles can reveal the most stable conformations and the energy barriers between them.

Quantum Chemical Descriptors and Reactivity Indices

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These include:

Ionization Potential (I) and Electron Affinity (A): These are related to the energies of the HOMO and LUMO, respectively.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies, where they can be correlated with biological activity or other properties of interest. For this compound, the fluorine substitution is expected to increase its electrophilicity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the time-dependent behavior of molecules, offering insights into their structural flexibility, conformational changes, and interactions with the surrounding environment. For this compound, MD simulations can elucidate its dynamic properties and the influence of different solvents on its behavior, which is crucial for understanding its potential applications in various chemical and biological contexts. While specific MD studies on this compound are not extensively detailed in publicly available literature, the principles can be understood from studies on closely related benzoxazolone derivatives.

These simulations model the intricate dance of atoms and molecules over time by solving Newton's equations of motion for a system. This allows researchers to observe how the molecule behaves in a simulated environment that mimics real-world conditions, such as in a solution. The primary goals of such simulations are to understand the molecule's conformational landscape—the different shapes it can adopt—and how the presence of a solvent influences the stability and accessibility of these conformations.

Research on benzoxazolone derivatives has utilized MD simulations to explore their stability when interacting with biological targets. For instance, in studies investigating the potential of benzoxazolone compounds as antiviral agents, MD simulations were performed to assess the stability of the ligand-protein complex. chemmethod.com These simulations, often running for nanoseconds, track metrics like the root-mean-square deviation (RMSD) to see how much the molecule's structure fluctuates from its initial docked pose. A stable RMSD suggests a stable binding interaction. chemmethod.com

Solvent effects are a critical aspect of these computational investigations. The choice of solvent can significantly alter a molecule's properties and reactivity. Computational studies on the aminolysis of 2-benzoxazolinone, a parent compound to this compound, have employed polarizable continuum models (PCM) to understand how different solvents affect reaction barriers. nih.gov These models simulate the bulk electrostatic effects of the solvent on the solute molecule. The findings indicate that polar solvents can significantly lower the energy barriers for reactions compared to the gas phase. nih.gov For instance, the energy barrier for the ring-opening reaction of 2-benzoxazolinone was found to be considerably reduced in solvents like water, ethanol, and acetonitrile (B52724). nih.gov This highlights the importance of considering the solvent environment in theoretical predictions of chemical behavior.

The dynamic behavior of a molecule like this compound in solution is governed by a complex interplay of intramolecular forces (bond vibrations, angle bending, torsional rotations) and intermolecular interactions with solvent molecules (hydrogen bonding, van der Waals forces, electrostatic interactions). MD simulations can provide a detailed picture of these interactions, revealing the formation and breaking of hydrogen bonds and the organization of solvent molecules around the solute.

The following interactive tables present data from computational studies on related benzoxazolone compounds, illustrating the type of information that can be obtained from molecular dynamics simulations and solvent effect models.

Table 1: Illustrative Binding Free Energy Calculations for a Benzoxazolone Derivative with a Biological Target

This table is based on findings for 5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one (Compound 8) interacting with SARS-CoV-2 spike protein receptor-binding domains (RBDs). chemmethod.comchemmethod.com

Table 2: Calculated Energy Barriers for the Aminolysis of 2-Benzoxazolinone in Different Media

This table demonstrates the influence of the environment on the activation energy of a reaction involving the benzoxazolone core structure. nih.gov

These examples from related compounds underscore the utility of molecular dynamics simulations and computational solvent models in predicting the behavior of this compound. Such studies are invaluable for rational drug design, reaction mechanism elucidation, and understanding the fundamental physicochemical properties of novel chemical entities.

Applications of 6,7 Difluorobenzoxazol 2 3h One in Synthetic Organic Chemistry

As a Versatile Building Block and Precursor in Complex Molecule Synthesis

The 6,7-Difluorobenzoxazol-2(3H)-one scaffold is primed for use as a versatile building block in the assembly of more complex molecular architectures. The presence of two fluorine atoms on the aromatic ring significantly influences the electron density and reactivity of the molecule. This electronic modification can be strategically exploited in various synthetic transformations.

The nitrogen atom of the oxazolone (B7731731) ring, after deprotonation, can serve as a nucleophile in a variety of coupling reactions. For instance, N-arylation or N-alkylation reactions would allow for the introduction of diverse substituents at the 3-position, leading to a library of derivatives with potentially varied biological activities. The electron-withdrawing nature of the fluorine atoms would likely enhance the acidity of the N-H proton, facilitating these reactions under milder conditions compared to its non-fluorinated counterpart.

Furthermore, the aromatic ring itself, while deactivated by the fluorine atoms, could potentially undergo nucleophilic aromatic substitution (SNAr) reactions under specific conditions, allowing for the displacement of one of the fluorine atoms. This would open up another avenue for functionalization and the construction of intricate molecular frameworks.

Table 1: Potential Reactions Utilizing this compound as a Building Block

Reaction TypeReagents and Conditions (Hypothetical)Product TypePotential Utility
N-ArylationAryl halides, Palladium or Copper catalyst, Base3-Aryl-6,7-difluorobenzoxazol-2(3H)-onesSynthesis of bioactive compounds
N-AlkylationAlkyl halides, Base3-Alkyl-6,7-difluorobenzoxazol-2(3H)-onesIntroduction of diverse side chains
Nucleophilic Aromatic SubstitutionStrong nucleophiles, High temperature6- or 7-substituted-fluorobenzoxazolonesFurther functionalization of the aromatic core

Utility as a Privileged Scaffold for the Construction of Diverse Heterocyclic Systems

The benzoxazol-2(3H)-one moiety is widely recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. nih.gov Its ability to participate in a variety of chemical transformations makes it an excellent starting point for the synthesis of diverse heterocyclic systems.

The lactam-like structure of the oxazolone ring can be susceptible to ring-opening reactions, providing access to ortho-amino phenol (B47542) derivatives. These intermediates can then be utilized in subsequent cyclization reactions to form a wide array of other heterocyclic rings, such as benzimidazoles, benzothiazoles, or quinoxalines, depending on the reaction partner. The fluorine atoms at the 6 and 7 positions would be retained in these newly formed heterocycles, imparting their unique electronic properties to the final products.

The strategic placement of two fluorine atoms in this compound can also influence the regioselectivity of reactions on the benzene (B151609) ring, directing the synthesis towards specific isomers of more complex heterocyclic systems.

Role in Ligand Design for Catalysis and Coordination Chemistry

The design of novel ligands is a cornerstone of advancements in catalysis and coordination chemistry. The structural and electronic attributes of this compound make it an intriguing candidate for incorporation into ligand frameworks.

The nitrogen and oxygen atoms of the benzoxazolone core can act as coordination sites for metal ions. By attaching other coordinating groups to the scaffold, for example through N-alkylation with a functionalized alkyl chain, multidentate ligands can be synthesized. The strong electron-withdrawing effect of the fluorine atoms would modulate the electron-donating ability of the coordinating atoms, thereby influencing the electronic properties and reactivity of the resulting metal complexes.

This fine-tuning of the ligand's electronic properties is crucial for optimizing the performance of catalysts in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The fluorinated benzoxazolone backbone could lead to catalysts with enhanced stability, selectivity, and activity.

Table 2: Potential Metal Complexes with Ligands Derived from this compound

Metal CenterLigand Structure (Hypothetical)Potential Application
Palladium(II)N-functionalized bidentate ligandCross-coupling reactions (e.g., Suzuki, Heck)
Rhodium(I)Chiral phosphine-benzoxazolone ligandAsymmetric hydrogenation
Copper(II)Tridentate N,N,O-ligandOxidation catalysis

Incorporation into Polymeric Systems and Advanced Functional Materials

The development of advanced functional materials with tailored properties is a rapidly growing field of research. The unique characteristics of this compound suggest its potential for incorporation into polymeric systems.

The benzoxazolone moiety can be chemically modified to introduce polymerizable groups, such as vinyl or acetylene (B1199291) functionalities, either on the nitrogen atom or the aromatic ring. Subsequent polymerization could lead to polymers with high thermal stability, specific optical properties, and low dielectric constants, all of which are desirable characteristics for advanced materials used in electronics and aerospace applications.

The presence of fluorine atoms is known to enhance properties such as thermal resistance, chemical inertness, and hydrophobicity. Therefore, polymers derived from this compound are expected to exhibit superior performance characteristics compared to their non-fluorinated analogs. These materials could find applications as high-performance plastics, coatings, and membranes.

Derivatization and Functionalization Strategies for 6,7 Difluorobenzoxazol 2 3h One

Site-Selective Functionalization of the Aromatic Ring and Heterocyclic Moiety

The functionalization of 6,7-Difluorobenzoxazol-2(3H)-one can be directed towards either the aromatic benzene (B151609) ring or the oxazolone (B7731731) core, allowing for precise control over the final molecular architecture.

Functionalization of the Heterocyclic Moiety:

The nitrogen atom (N-3) of the oxazolone ring is a primary site for functionalization. N-alkylation and N-arylation are common strategies to introduce a wide range of substituents.

N-Alkylation: This can be achieved by reacting this compound with various alkyl halides in the presence of a base. The choice of base and solvent is crucial for the reaction's success, with common systems including potassium carbonate in DMF or sodium hydride in THF. This method allows for the introduction of linear, branched, or cyclic alkyl groups, as well as those bearing additional functional groups. nih.gov

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming N-aryl bonds. masterorganicchemistry.com This reaction typically involves an aryl halide or triflate, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos or DavePhos), and a base (e.g., Cs₂CO₃ or K₃PO₄). This strategy enables the introduction of a diverse array of substituted aryl and heteroaryl groups, significantly expanding the chemical space of the derivatives.

Functionalization of the Aromatic Ring:

The difluorinated benzene ring can undergo several types of transformations, primarily guided by the electronic effects of the fluorine atoms and the benzoxazolone core.

Electrophilic Aromatic Substitution (EAS): The fluorine atoms are deactivating but ortho-, para-directing groups. nih.gov However, the fused electron-withdrawing oxazolone ring further deactivates the aromatic system towards electrophilic attack. Reactions like nitration, halogenation, and Friedel-Crafts reactions would likely require harsh conditions and may proceed with low regioselectivity, favoring substitution at the C-4 or C-5 positions, which are ortho or para to the fluorine atoms, respectively.

Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic attack. nih.gov This is a highly valuable strategy for introducing a variety of functional groups. The fluorine atoms themselves can act as leaving groups, particularly when activated by other electron-withdrawing substituents or under specific reaction conditions.

Palladium-Catalyzed C-H Arylation: Direct C-H arylation has emerged as a powerful tool for functionalizing electron-deficient aromatic systems. For the closely related 5,6-difluoro-2,1,3-benzothiadiazole, palladium-catalyzed direct arylation at the positions adjacent to the fluorine atoms (C-4 and C-7) has been successfully demonstrated. mdpi.comnih.gov A similar strategy could be envisioned for this compound, allowing for the regioselective introduction of aryl groups at the C-4 and C-5 positions.

Introduction of Diverse Functional Groups for Property Tuning

The introduction of various functional groups is a key strategy for fine-tuning the physicochemical and biological properties of this compound. Fluorine itself is known to enhance metabolic stability, binding affinity, and membrane permeability of molecules.

The following interactive table outlines potential functionalization strategies and the expected impact on molecular properties.

Functionalization SiteReaction TypeIntroduced Functional GroupPotential Impact on Properties
N-3N-AlkylationAlkyl chains, ethers, aminesIncreased lipophilicity, modulation of solubility and hydrogen bonding capacity.
N-3N-ArylationSubstituted phenyl, pyridyl, etc.Introduction of π-stacking interactions, altered electronic properties, and new vectors for further functionalization.
C-4/C-5Nucleophilic Aromatic SubstitutionAmines, alcohols, thiolsIntroduction of hydrogen bond donors/acceptors, potential for altered biological target interactions.
C-4/C-5Palladium-Catalyzed C-H ArylationAryl and heteroaryl groupsIncreased molecular complexity, potential for enhanced binding affinity through additional interactions.

Strategies for Enhancing Molecular Complexity and Diversity

Building upon the core this compound scaffold, several strategies can be employed to enhance molecular complexity and generate a diverse library of compounds.

One approach involves the use of bifunctional building blocks in the derivatization process. For instance, N-alkylation with a reagent containing a terminal alkyne or azide (B81097) would introduce a handle for subsequent "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition. This allows for the efficient and modular assembly of more complex structures.

Post-Synthetic Modification Techniques for Library Generation

Post-synthetic modification (PSM) is a powerful strategy for the rapid generation of a library of analogs from a common intermediate. Starting with a functionalized this compound derivative, further transformations can be performed to introduce diversity.

For example, a derivative bearing a carboxylic acid group, introduced via carboxylation of a lithiated intermediate, can be converted into a variety of amides, esters, and other functional groups through standard coupling chemistries. Similarly, a derivative with a bromo or iodo substituent on the aromatic ring can serve as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, to introduce a wide array of substituents.

The following interactive table illustrates potential post-synthetic modification pathways.

Initial Functionalized IntermediatePost-Synthetic Modification ReactionResulting Functional GroupPurpose of Modification
N-(Carboxyalkyl)-6,7-difluorobenzoxazol-2(3H)-oneAmide couplingAmideIntroduce diverse R-groups, modulate polarity.
4-Bromo-6,7-difluorobenzoxazol-2(3H)-oneSuzuki CouplingAryl/HeteroarylExplore SAR of aromatic substituents.
N-(Hydroxyalkyl)-6,7-difluorobenzoxazol-2(3H)-oneEtherificationEtherModify lipophilicity and hydrogen bonding.
4-Amino-6,7-difluorobenzoxazol-2(3H)-oneSulfonamide formationSulfonamideIntroduce new pharmacophoric elements.

Molecular Interaction Studies and Structure Activity Relationships of 6,7 Difluorobenzoxazol 2 3h One Derivatives

Quantitative and Qualitative Structure-Activity Relationship (SAR) Elucidation for Molecular Recognition

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of the benzoxazol-2(3H)-one scaffold, SAR investigations have been crucial in identifying key structural features that govern molecular recognition and affinity for biological targets.

Qualitative SAR studies on a series of N-benzyl substituted benzo[d]oxazol-2(3H)-one derivatives have established that the benzoxazolone core itself confers a preference for sigma-1 (σ₁) receptor binding sites. nih.govresearchgate.net The nature and position of substituents on the appended N-benzyl ring significantly modulate the affinity for σ₁ receptors, while having less impact on σ₂ receptor binding. nih.govresearchgate.net Research has shown that substituents in the para-position of the benzyl (B1604629) ring, such as fluorine, chlorine, or a methyl group, lead to higher affinity for σ₁ receptors compared to the corresponding ortho-substituted compounds. nih.govresearchgate.net This indicates that the steric and electronic properties of substituents at specific positions are critical for optimal interaction with the receptor.

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate chemical structure with biological activity. nih.gov For benzoxazolone derivatives, a three-dimensional (3D) pharmacophore model was developed to understand the requirements for σ₁ receptor binding. researchgate.net This model identified key features necessary for interaction, including one positive ionizable group, one hydrogen bond acceptor, and several hydrophobic regions. researchgate.net Such 3D-QSAR models, often built using Partial Least Squares (PLS) regression, can achieve high correlation coefficients (e.g., r² of 0.89), demonstrating strong predictive power. researchgate.netnih.gov These models are invaluable for virtual screening and designing new derivatives with enhanced potency. nih.govnih.gov

Table 1: Impact of N-benzyl Substitution on Binding Affinity for Sigma Receptors
N-benzyl SubstituentSigma-1 (σ₁) Affinity (Kᵢ, nM)Sigma-2 (σ₂) Affinity (Kᵢ, nM)Selectivity Ratio (Kᵢσ₂ / Kᵢσ₁)
4-Chloro (para)0.14274270
4-Fluoro (para)Data indicates high affinity nih.gov--
4-Methyl (para)Data indicates high affinity nih.gov--
Unsubstituted (H)Data indicates high affinity nih.gov--
Data derived from studies on N-benzyl substituted benzo[d]oxazol-2(3H)-one derivatives. nih.gov

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

To visualize and understand ligand-target interactions at an atomic level, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. nih.govnih.gov

In the development of benzoxazol-2(3H)-one derivatives as inhibitors of the chromodomain protein CDYL, molecular docking was used to study the binding conformation of initial hits within the target's active site. nih.gov This structural insight facilitated a subsequent virtual screening of chemical libraries to identify more potent compounds. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed to analyze the physical movements and stability of the ligand-protein complex over time. nih.gov An MD simulation, which can be run for periods such as 100 nanoseconds, provides detailed information on the dynamic evolution of the system. nih.gov Key metrics like the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the complex; a stable complex will show minimal fluctuations in its RMSD value after an initial equilibration period. nih.gov Such simulations were instrumental in confirming the stable binding of benzoxazol-2(3H)-one analogs to the CDYL chromodomain, validating the interactions predicted by docking. nih.gov

Investigation of Specific Molecular Targets and Binding Mechanisms at a Mechanistic Level

Research has identified specific molecular targets for compounds based on the benzoxazol-2(3H)-one scaffold, revealing distinct binding mechanisms.

Sigma Receptors : A primary target for this class of compounds is the sigma-1 (σ₁) receptor. nih.govresearchgate.net The benzoxazolone moiety itself is recognized as a key pharmacophore that confers a preference for σ₁ over σ₂ binding sites. nih.govresearchgate.net Mechanistic studies show that while the core structure drives the preference, substituents on an N-benzyl group are crucial for modulating high-affinity binding. nih.gov The interaction is competitive, where the ligands displace known radioligands from the receptor's binding site. researchgate.net Certain derivatives of this scaffold have been shown to be among the most selective and high-affinity σ₁ receptor ligands currently known. nih.govresearchgate.net

Chromodomain Y-like (CDYL) Protein : Benzo[d]oxazol-2(3H)-one derivatives have been identified as the first potent and selective small-molecule inhibitors of CDYL, a "reader" protein of histone modifications. nih.gov The binding mechanism involves interaction with the chromodomain of CDYL. The discovery of a lead compound, D03 (KD: 0.5 μM), demonstrated that these inhibitors can engage with the endogenous CDYL protein in cells, disrupt its recruitment to chromatin, and consequently derepress the transcription of its target genes. nih.gov

Rational Design Principles for Modulating Molecular Recognition and Selectivity

The insights gained from SAR, docking, and mechanistic studies provide clear principles for the rational design of new 6,7-Difluorobenzoxazol-2(3H)-one derivatives with improved potency and selectivity.

Targeting Sigma-1 Receptors : To enhance affinity and selectivity for the σ₁ receptor, the design strategy should focus on modifications to a side chain attached to the nitrogen of the benzoxazolone ring, such as an N-benzyl group. nih.gov The principle is to place small, electron-withdrawing or neutral groups (e.g., F, Cl, CH₃) at the para-position of this aromatic side chain to maximize affinity. nih.gov Selectivity is achieved because these modifications have a much stronger effect on σ₁ binding than on σ₂ binding, as demonstrated by the 4270-fold selectivity ratio for a para-chloro substituted analog. nih.gov

Targeting CDYL : For designing CDYL inhibitors, the design should be guided by the structure of the protein's binding pocket. nih.gov A structure-guided approach, using docking and dynamic simulations, is essential to optimize how the ligand fits and interacts with key residues. nih.gov The goal is to maximize binding affinity for CDYL while minimizing interactions with other chromodomain-containing proteins like CDYL2 and CBX7 to ensure high selectivity. nih.gov The success of this approach was shown by the discovery of compound D03, which had over 140-fold selectivity for CDYL over CDYL2. nih.gov

Computational Approaches to Predictive Molecular Activity and Property Optimization

Modern drug discovery heavily relies on computational methods to predict the biological activity and pharmacokinetic properties of novel compounds before their synthesis, saving time and resources.

Predictive Activity Models : As an extension of SAR, 3D-QSAR and pharmacophore models serve as powerful predictive tools. researchgate.netnih.gov For benzoxazolone derivatives, a 3D pharmacophore model was successfully developed that defined the essential structural features for σ₁ receptor binding. researchgate.net This model can be used to screen virtual libraries of compounds, including novel 6,7-difluoro analogs, to predict their binding affinity and prioritize the most promising candidates for synthesis and testing.

Property Optimization (ADMET) : Beyond activity, it is crucial to optimize the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a potential drug candidate. In silico tools are routinely used to predict these properties. nih.gov Online platforms like Molinspiration or SwissADME can calculate key molecular descriptors such as topological polar surface area (TPSA) and predict properties like oral bioavailability and drug-likeness based on established rules (e.g., Lipinski's rule of five). nih.gov These computational predictions allow for the early-stage filtering of compounds that are likely to have poor pharmacokinetic properties, ensuring that research efforts are focused on derivatives with a higher probability of success.

Advanced Analytical Methodologies for 6,7 Difluorobenzoxazol 2 3h One

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is fundamental to the analysis of 6,7-Difluorobenzoxazol-2(3H)-one, providing the necessary separation from impurities and related compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC, particularly in its reverse-phase (RP) modality, is a primary technique for the analysis of benzoxazolone derivatives due to its versatility and applicability to non-volatile and thermally sensitive compounds. Method development for this compound would logically be based on established methods for analogous structures. sielc.comsielc.com

A typical RPLC method employs a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. jocpr.com The separation is achieved by adjusting the gradient and composition of the mobile phase, which commonly consists of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com To ensure sharp peaks and good resolution, especially for acidic compounds like benzoxazolones, an acid such as formic acid or phosphoric acid is often added to the mobile phase. sielc.comsielc.com For applications requiring compatibility with mass spectrometry, volatile acids like formic acid are preferred. sielc.com

Method validation is a critical step to ensure the reliability of analytical data. Following guidelines such as those from the International Council for Harmonisation (ICH), validation would include assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For structurally similar benzisoxazol derivatives, HPLC methods have demonstrated excellent linearity with regression coefficients (r²) greater than 0.999. jocpr.com Accuracy studies for related compounds have shown recoveries between 93% and 105%, with LOD and LOQ values below 0.007% and 0.012%, respectively, indicating high sensitivity and precision. jocpr.com

Table 1: Representative HPLC Method Parameters for Benzoxazolone Derivatives

ParameterConditionReference
ColumnPurospher STAR RP-18e (250 mm x 4.6 mm, 3 µm) jocpr.com
Mobile PhaseAcetonitrile and Perchloric acid buffer (gradient) jocpr.com
Alternative Mobile Phase (MS-compatible)Acetonitrile, Water, and Formic Acid sielc.com
Flow Rate1.0 mL/min jocpr.com
DetectionUV at 238 nm jocpr.com
Injection Volume20 µL jocpr.com

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the analysis of benzoxazolone derivatives like this compound can be challenging due to their potential thermal instability and limited volatility. nist.gov Direct analysis may lead to degradation in the high-temperature GC inlet or on the column.

To overcome these challenges, chemical derivatization is often employed. This process converts the analyte into a more volatile and thermally stable derivative. For compounds containing active hydrogen atoms, such as the N-H group in the oxazolone (B7731731) ring, silylation is a common strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility and improving chromatographic peak shape. nist.gov Another approach is derivatization with reagents like pentafluorobenzoyl chloride, which creates derivatives that are highly sensitive for detection by electron capture negative ion mass spectrometry. researchgate.net

The analysis of the related compound 2,6-difluorobenzoic acid by GC-MS often involves derivatization to make it amenable to gas-phase analysis, highlighting a probable requirement for a similar approach for this compound. uzh.ch

Hyphenated Techniques for Enhanced Analytical Specificity and Sensitivity

To achieve higher certainty in identification and lower detection limits, chromatographic systems are frequently coupled with mass spectrometers. These "hyphenated" techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry.

GC-Mass Spectrometry (GC-MS) Methodologies

GC-MS combines the separation capabilities of GC with the highly specific detection of a mass spectrometer. After separation on the GC column, eluting compounds enter the MS ion source where they are ionized, typically by Electron Ionization (EI). The resulting mass spectrum, a fragmentation pattern unique to the molecule's structure, serves as a chemical fingerprint for definitive identification. nist.govuzh.ch

For the analysis of this compound (likely as a derivative), a GC-MS method would provide both retention time data from the GC and mass spectral data from the MS, offering a high degree of confidence in the identification. The mass spectrometer can be operated in full-scan mode to acquire the entire mass spectrum of unknown peaks or in selected ion monitoring (SIM) mode for quantifying known compounds with enhanced sensitivity. researchgate.net The development of a robust GC-MS method was successfully applied for the determination of 2,6-difluorobenzoic acid in urine, demonstrating the suitability of this technique for fluorinated aromatic compounds. uzh.ch

Table 2: Example GC-MS Parameters for Analysis of Related Compounds

ParameterConditionReference
Gas ChromatographAgilent 7890A or 8890 GC uzh.chresearchgate.net
ColumnHP-5MS (30 m × 250 µm × 0.25 µm) researchgate.net
Carrier GasHelium nist.gov
Inlet Temperature240-280°C nist.govresearchgate.net
Oven ProgramInitial temp 60-80°C, ramped to 300-320°C nist.gov
Mass SpectrometerAgilent 5977B MSD or equivalent uzh.ch
Ionization ModeElectron Ionization (EI) nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) is arguably the most powerful and versatile technique for the analysis of benzoxazolone derivatives. It directly couples the separation power of HPLC with the sensitive and selective detection of mass spectrometry, avoiding the need for derivatization required for GC. researchgate.netnih.gov Atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are commonly used interfaces. free.fr

For compounds like this compound, ESI in negative ion mode is often effective, as the acidic proton on the nitrogen can be readily lost to form a [M-H]⁻ ion. fateallchem.dk Tandem mass spectrometry (LC-MS/MS) offers a further dimension of specificity and sensitivity. fateallchem.dk In this technique, a specific precursor ion (e.g., the [M-H]⁻ ion) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for highly reliable quantification at very low levels. fateallchem.dk The fragmentation pathways of benzoxazinone (B8607429) derivatives, which are structurally related to benzoxazolones, have been described and can be used to predict the fragmentation of this compound, aiding in the development of specific MRM transitions. fateallchem.dk

Table 3: Typical LC-MS/MS Instrumental Settings for Benzoxazolone-related Compounds

ParameterSettingReference
LC SystemAcquity UPLC or equivalent nih.gov
ColumnUPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) nih.gov
Mobile PhaseA: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) nih.gov
Ionization ModeElectrospray Ionization (ESI), Negative Ion fateallchem.dk
Capillary Voltage2.8 kV fateallchem.dk
Source Temperature150°C fateallchem.dk
Desolvation Temperature350°C fateallchem.dk
Analysis ModeMultiple Reaction Monitoring (MRM) fateallchem.dk

Advanced Quantitative Analysis Methods for Trace Detection

The detection of this compound at trace levels, for instance in environmental samples or biological matrices, requires the most sensitive analytical methods available. LC-MS/MS is the gold standard for such applications due to its exceptional sensitivity and selectivity. nih.gov

By using tandem mass spectrometry in the MRM mode, it is possible to filter out chemical noise from co-eluting matrix components, allowing for the detection and quantification of the target analyte at concentrations that would be impossible with less specific detectors like UV. fateallchem.dk Research on related benzoxazinone derivatives has demonstrated that LC-ESI-MS/MS methods can achieve detection limits in the low nanogram to picogram per microliter range (0.002-0.023 ng/µL). fateallchem.dk Similarly, studies comparing different mass spectrometric techniques have shown that LC-MS/MS can lower detection limits by a factor of 10 or more compared to single-quadrupole LC-MS, reaching levels as low as 2-6 ng/L in water samples. free.fr The ultimate sensitivity of an assay depends on the analyte's ionization efficiency, the optimization of MS parameters, and the effectiveness of the sample preparation procedure used to remove interferences and concentrate the sample. nih.gov

Table 4: Comparison of Detection Limits for Benzoxazolone-Related Compounds Using Mass Spectrometry

TechniqueAnalyte ClassReported Detection LimitReference
LC-MS (Full Scan)Pesticides (various classes)20-100 ng/L free.fr
LC-MS/MSPesticides (various classes)2-6 ng/L free.fr
LC-ESI-MS/MS (MRM)Benzoxazinone Derivatives0.002-0.023 ng/µL fateallchem.dk
LC-MSGeneral Small MoleculesCan achieve <1 pg/mL (analyte dependent) nih.gov

Future Directions and Emerging Research Avenues for 6,7 Difluorobenzoxazol 2 3h One

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 6,7-Difluorobenzoxazol-2(3H)-one will likely focus on moving beyond traditional synthesis protocols towards more sustainable practices. mdpi.com Methodologies such as microwave-assisted organic synthesis (MAOS), ultrasonication, and metal-free cyclization reactions are promising areas for exploration. researchgate.netnih.gov These techniques offer significant advantages, including reduced reaction times, increased energy efficiency, and minimized waste production. mdpi.comresearchgate.net

Another avenue involves the use of novel solvent systems like deep eutectic solvents (DES) or performing reactions under solvent-free conditions, which align with the principles of green chemistry. mdpi.comacs.org The development of one-pot procedures, where reactants are converted into the desired product in a single vessel, would further streamline the synthesis of this compound and its derivatives, making the process more atom-economical and cost-effective. organic-chemistry.org

Sustainable Synthetic Method Potential Advantages for this compound Synthesis Reference Example (General Benzoxazolones)
Microwave-Assisted SynthesisSignificant reduction in reaction time, improved yields, enhanced reaction control.Reduces synthesis time for 3-aryl-2H-benzo[b] mdpi.comresearchgate.netoxazin-2-ones to 7-12 minutes. nih.gov
UltrasonicationIncreased reaction kinetics, energy efficiency, often milder reaction conditions.Shown to have higher reaction kinetics compared to traditional methods for benzoxazolone derivatives. researchgate.net
Metal-Free SynthesisAvoids use of potentially toxic and expensive metal catalysts, simplifies purification.A method using Boc anhydride and K2CO3 obviates the need for dangerous reagents. researchgate.net
Solvent-Free ConditionsReduces environmental impact of solvents, simplifies work-up.A Brønsted acidic ionic liquid gel has been used as a catalyst for benzoxazole (B165842) synthesis without solvent. acs.org

Advanced Computational Studies and AI-driven Discovery for Derivatives

Computational chemistry and artificial intelligence (AI) are poised to revolutionize the discovery and optimization of new molecules. For this compound, advanced computational studies will be instrumental in designing novel derivatives with tailored properties. Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations can be employed to predict the binding affinity of derivatives to specific biological targets and to understand their electronic properties. nih.govrjsocmed.com For instance, molecular docking could be used to screen virtual libraries of this compound derivatives against therapeutic targets like Fms-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. nih.gov

Computational/AI Technique Application in Derivative Discovery Key Outcome/Prediction
Molecular DockingPredicts the binding mode and affinity of a ligand to a biological target.Identification of derivatives with high binding scores to receptors of interest. nih.gov
Molecular Dynamics (MD) SimulationSimulates the movement of atoms and molecules to assess the stability of ligand-receptor complexes.Confirmation of stable interactions between a derivative and its target. nih.gov
AI-driven De Novo DesignGenerates novel molecular structures based on learned parameters and desired properties.Proposal of new, synthesizable derivatives with optimized activity and safety profiles. purdue.edu
Genomics-Driven DiscoveryIdentifies biosynthetic gene clusters (BGCs) that may produce novel natural product analogs.Discovery of new benzoxazole alkaloids from microbial sources. mdpi.com

Integration into Advanced Functional Materials and Optoelectronic Applications

The inherent photophysical properties of the benzoxazole core structure suggest that this compound and its derivatives could find applications beyond pharmacology. periodikos.com.br Benzoxazoles are known for their promising photoluminescent characteristics, including intense absorption and emission spectra. periodikos.com.br Future research could explore the potential of incorporating the 6,7-difluoro-substituted scaffold into advanced functional materials.

Potential applications include the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular switches. The fluorine substituents on the benzene (B151609) ring could modulate the electronic properties of the molecule, potentially fine-tuning its emission wavelength, quantum yield, and stability. Investigating the synthesis of polymers or dendrimers incorporating the this compound unit could lead to new materials with unique optical and electronic properties for use in optoelectronic devices.

Development of Chemical Probes and Tools for Molecular Biology Research

The benzoxazolone scaffold is considered a "privileged" structure for the design of pharmacological probes to investigate biological systems. nih.govresearchgate.net Derivatives of this core have been developed as high-affinity ligands for a variety of receptors, including dopaminergic, serotoninergic, and sigma receptors. nih.govresearchgate.net The this compound framework serves as an excellent starting point for creating highly selective chemical probes.

Future efforts will likely focus on synthesizing derivatives that can be used as fluorescent probes to visualize biological processes in real-time. Benzoxazole and naphthoxazole derivatives have already shown potential as fluorescent DNA probes, exhibiting enhanced fluorescence upon binding to nucleic acids. periodikos.com.brperiodikos.com.br By attaching specific targeting moieties or reactive groups to the this compound core, researchers could develop tools for activity-based protein profiling, receptor mapping, and elucidating the function of complex biological pathways.

Mechanistic Investigations of Biological Pathways Enabled by this compound Scaffolds

While the synthesis and screening of novel compounds are crucial, a deep understanding of their mechanism of action is necessary for rational drug design. Once derivatives of this compound with significant biological activity are identified, a major future direction will be the detailed investigation of the molecular pathways they modulate. mdpi.com

This research will involve a combination of biochemical assays, cell-based studies, and advanced "omics" techniques (genomics, proteomics, metabolomics) to identify the direct molecular targets and downstream signaling effects of these compounds. For example, if a derivative shows potent anticancer activity, mechanistic studies would aim to determine if it induces apoptosis, inhibits specific kinases, or disrupts cell cycle progression. mdpi.com Elucidating these mechanisms is critical for optimizing lead compounds and understanding their potential therapeutic applications and off-target effects. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6,7-Difluorobenzoxazol-2(3H)-one with high purity?

  • Methodological Answer : The compound is typically synthesized via fluorination of substituted phenols using fluorinated reagents (e.g., Selectfluor or DAST). Key parameters include:

  • Temperature : Maintain 60–80°C to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents like DMF or acetonitrile improve fluorination efficiency.
  • Reaction Time : 12–24 hours under inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) achieves >95% purity.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and fluorine-induced deshielding. The lactone carbonyl (C=O) appears at ~170 ppm in ¹³C-NMR.
  • 19F-NMR : Two distinct peaks for the 6- and 7-fluoro substituents (δ -110 to -120 ppm).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 172 [M]⁺, with fragmentation patterns matching benzoxazolone scaffolds .

Advanced Research Questions

Q. How do fluorine substitution patterns influence the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
Fluorine PositionObserved BioactivityMechanism Insight
6,7-DifluoroEnhanced enzyme inhibition (e.g., kinases)Fluorine’s electronegativity modulates π-π stacking and H-bonding .
Monofluoro (6- or 7-)Reduced potencyAsymmetric electronic distribution lowers target affinity .
  • Experimental Design : Synthesize analogs with varying fluorine positions and test against target enzymes (e.g., acetylcholinesterase via Ellman’s assay) .

Q. How can researchers resolve contradictions in pharmacological data for this compound analogs?

  • Methodological Answer :

  • Data Triangulation :

In Vitro/In Vivo Correlation : Compare enzyme inhibition (IC₅₀) with animal model efficacy (e.g., Aβ aggregation in Alzheimer’s models) .

Metabolic Stability : Use liver microsome assays to rule out pharmacokinetic discrepancies.

Crystallography : Resolve binding modes via X-ray co-crystallography with target proteins .

  • Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (pH, ionic strength). Standardize protocols across labs .

Q. What strategies improve the solubility and bioavailability of this compound for CNS-targeted therapies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) at the lactone oxygen.
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
  • LogP Optimization : Reduce LogP from ~2.5 to <2 via polar substituents (e.g., -OH, -NH₂) without compromising blood-brain barrier permeability .

Experimental Design & Validation

Q. What controls are critical when evaluating the antiamyloid activity of this compound derivatives?

  • Methodological Answer :

  • Positive Controls : Use established inhibitors (e.g., curcumin or Congo red) to benchmark Aβ aggregation inhibition.
  • Negative Controls : Include vehicle-only (DMSO/PBS) and scrambled peptide groups.
  • Assay Validation : Confirm results with orthogonal methods (Thioflavin T fluorescence + TEM imaging) .

Q. How can computational methods guide the design of this compound-based inhibitors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., β-secretase).
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes.
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.